molecular formula C9H4BrF3S B2573857 4-Bromo-2-(trifluoromethyl)-1-benzothiophene CAS No. 1609047-47-3

4-Bromo-2-(trifluoromethyl)-1-benzothiophene

Cat. No. B2573857
CAS RN: 1609047-47-3
M. Wt: 281.09
InChI Key: HFZXZTYVXNZITI-UHFFFAOYSA-N
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Description

“4-Bromo-2-(trifluoromethyl)aniline” is a compound that has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene . It is a laboratory chemical and is not advised for food, drug, pesticide or biocidal product use .


Synthesis Analysis

The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups.


Molecular Structure Analysis

The molecular structure of compounds similar to “4-Bromo-2-(trifluoromethyl)phenyl isocyanate” can be determined through crystallography and computational methods.


Chemical Reactions Analysis

This compound participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group.


Physical And Chemical Properties Analysis

The compound “4-Bromo-2-(trifluoromethyl)aniline” has a boiling point of 84-86 °C/5 mmHg and a density of 1.71 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-2-(trifluoromethyl)-1-benzothiophene serves as a crucial intermediate in the synthesis of various organic compounds, displaying its versatility in chemical reactions. A notable application involves its role in the facile access to condensed arenothiophenes, including the preparation of dihydrophenanthrothiophenes and dihydrophenanthro[1]benzothiophenes. This process highlights the compound's utility in constructing complex organic structures through Suzuki cross-coupling and Wittig olefination reactions, followed by thermal cyclisation (Masataka Watanabe, et al., 2005). Additionally, its incorporation into unsymmetrical benzothienobenzothiophene organic semiconductors demonstrates the compound's significant steric effects, influencing the packing and transistor characteristics of the resulting materials (Tomofumi Kadoya, et al., 2020).

Medicinal Chemistry Applications

In medicinal chemistry, this compound derivatives have been explored for their pharmacological potential. Notably, benzothiophene carboxamide derivatives have been synthesized and identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, showing promise for the development of new antimalarial agents. These compounds exhibit tight-binding inhibition, revealing the therapeutic potential of this compound derivatives in treating malaria (T. Banerjee, et al., 2011).

Material Science Applications

The utility of this compound extends into material science, where it has been used to synthesize novel organic semiconductor materials. These materials exhibit tailored light emission properties and hold potential for various applications in electronics and photovoltaics. Research into mixed chromophore perfluorocyclobutyl (PFCB) copolymers, incorporating trifluorovinyloxy derivatives, showcases the role of this compound in enabling the synthesis of polymers with high thermal stability and tailored photoluminescence, suitable for advanced optical applications (Andrew R. Neilson, et al., 2007).

Safety and Hazards

“4-Bromo-2-(trifluoromethyl)aniline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3S/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZXZTYVXNZITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(F)(F)F)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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